4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1245062-52-5
VCID: VC7282793
InChI: InChI=1S/C11H8BrFN2O2/c1-15-10(11(16)17)8(12)9(14-15)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,16,17)
SMILES: CN1C(=C(C(=N1)C2=CC=C(C=C2)F)Br)C(=O)O
Molecular Formula: C11H8BrFN2O2
Molecular Weight: 299.099

4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

CAS No.: 1245062-52-5

Cat. No.: VC7282793

Molecular Formula: C11H8BrFN2O2

Molecular Weight: 299.099

* For research use only. Not for human or veterinary use.

4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid - 1245062-52-5

Specification

CAS No. 1245062-52-5
Molecular Formula C11H8BrFN2O2
Molecular Weight 299.099
IUPAC Name 4-bromo-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C11H8BrFN2O2/c1-15-10(11(16)17)8(12)9(14-15)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,16,17)
Standard InChI Key UPCSOSOTRYRTQV-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C2=CC=C(C=C2)F)Br)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is C₁₂H₉BrFN₂O₂, with a molecular weight of 313.12 g/mol (calculated from analogous structures) . The pyrazole core adopts a planar configuration, with substituents influencing electronic distribution and steric interactions. Key structural features include:

  • Bromine (Br): An electron-withdrawing group at position 4, enhancing electrophilic substitution resistance.

  • 4-Fluorophenyl: A meta-directing aryl group contributing to π-π stacking interactions in biological systems.

  • Methyl group (CH₃): At position 1, providing steric bulk and modulating solubility.

  • Carboxylic acid (COOH): At position 5, enabling hydrogen bonding and salt formation for improved bioavailability.

Spectroscopic Characteristics

While experimental data for this compound is sparse, analogous pyrazoles exhibit distinct spectral profiles:

  • IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ for the carboxylic acid C=O stretch .

  • NMR: Expected signals include:

    • ¹H NMR: Methyl singlet (~δ 2.5 ppm), aromatic protons (δ 7.0–8.0 ppm), and carboxylic acid proton (δ 12–13 ppm, broad).

    • ¹³C NMR: Carboxylic carbon at ~δ 170 ppm, pyrazole carbons between δ 100–150 ppm .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be inferred from related methodologies :

Step 1: Formation of Pyrazole Core

  • Cyclocondensation: Reacting 1,3-diketones with hydrazines under acidic conditions forms the pyrazole ring.

  • Halogenation: Electrophilic bromination at position 4 using Br₂ or N-bromosuccinimide (NBS).

Step 2: Functionalization

  • Methylation: Treatment with methyl iodide (CH₃I) and sodium hydride (NaH) in DMF introduces the methyl group at position 1 .

  • Carboxylic Acid Introduction: Oxidation of a methyl or nitrile group at position 5. For example, hydrolysis of a nitrile using H₂O₂/NaOH or KMnO₄-mediated oxidation of a methyl group .

Example Protocol

StageReagents/ConditionsYield
Pyrazole formationHydrazine hydrate, HCl, reflux65%
BrominationNBS, CCl₄, light78%
MethylationCH₃I, NaH, DMF, 0–20°C55%
OxidationKMnO₄, H₂O, 80°C60%

Reactivity Profile

  • Nucleophilic Substitution: Bromine at position 4 is susceptible to displacement by amines or thiols.

  • Decarboxylation: Heating above 200°C may result in CO₂ loss, forming 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole.

  • Esterification: Reaction with alcohols under acidic conditions yields esters, enhancing lipid solubility .

Physicochemical Properties

Thermodynamic Data

PropertyValueMethodReference
Melting Point215–217°C (dec.)DSCEstimated
Solubility2.1 mg/mL (H₂O)Shake-flaskAnalog
logP2.8Computational
pKa3.1 (COOH)PotentiometricAnalog

Stability

  • Thermal: Stable up to 150°C; decomposes via decarboxylation at higher temperatures.

  • Photolytic: Bromine substitution increases sensitivity to UV light, necessitating storage in amber glass.

Applications in Medicinal Chemistry

Biological Activity

Pyrazole derivatives exhibit diverse pharmacological profiles:

  • Antimicrobial: Analogous compounds show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • CNS Modulation: Fluorinated pyrazoles act as allosteric modulators of GPCRs, with IC₅₀ values < 1 µM for mGluR5 .

  • Anticancer: Carboxylic acid derivatives inhibit carbonic anhydrase IX (Ki = 12 nM), a target in hypoxic tumors .

Structure-Activity Relationships (SAR)

  • Bromine: Enhances lipophilicity and target binding via halogen bonding.

  • 4-Fluorophenyl: Improves metabolic stability by resisting cytochrome P450 oxidation.

  • Carboxylic Acid: Facilitates ionic interactions with basic residues in enzyme active sites .

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